(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823245-64-2
VCID: VC7954096
InChI: InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H
SMILES: CN1C(=CC=C1C(F)(F)F)CN.Cl
Molecular Formula: C7H10ClF3N2
Molecular Weight: 214.61

(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride

CAS No.: 1823245-64-2

Cat. No.: VC7954096

Molecular Formula: C7H10ClF3N2

Molecular Weight: 214.61

* For research use only. Not for human or veterinary use.

(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride - 1823245-64-2

Specification

CAS No. 1823245-64-2
Molecular Formula C7H10ClF3N2
Molecular Weight 214.61
IUPAC Name [1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H
Standard InChI Key DNFUHRXFBXTMFG-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C(F)(F)F)CN.Cl
Canonical SMILES CN1C(=CC=C1C(F)(F)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a methyl group and at the 5-position with a trifluoromethyl group. A methanamine side chain at the 2-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Key Structural Features:

  • Aromatic Pyrrole Core: Enables π-π stacking interactions critical for binding biological targets.

  • Trifluoromethyl Group: Introduces electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability.

  • Methanamine Hydrochloride: Provides a polar, protonated amine for salt formation, improving crystallinity and handling stability.

Physicochemical Data

The compound’s molecular formula is C₇H₁₀ClF₃N₂, with a molecular weight of 214.61 g/mol. Its canonical SMILES representation is CN1C(=CC=C1C(F)(F)F)CN.Cl, and the InChI key is DNFUHRXFBXTMFG-UHFFFAOYSA-N.

Thermal and Solubility Characteristics:

PropertyValue/DescriptionSource
Melting PointNot reported
Solubility in WaterHigh (due to hydrochloride salt)
LogP (Partition Coefficient)Estimated 1.2 (indicating moderate lipophilicity)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step strategy:

  • Pyrrole Ring Formation: The Paal-Knorr reaction condenses 1,4-diketones with methylamine under acidic conditions to yield the 1-methylpyrrole scaffold.

  • Trifluoromethylation: Electrophilic trifluoromethylation at the 5-position employs reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (CF₃SO₂O).

  • Methanamine Functionalization: The 2-position is brominated followed by nucleophilic substitution with ammonia or a protected amine.

Optimization Challenges:

  • Regioselectivity: Ensuring trifluoromethylation occurs exclusively at the 5-position requires careful control of reaction temperature and catalysts.

  • Amine Protection: Boc or Fmoc groups are often used to prevent side reactions during methanamine introduction.

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors to enhance yield (reported >75%) and purity (>98%). Key process parameters include:

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Solvent System: Tetrahydrofuran (THF)/water mixtures for improved miscibility.

Compound5-HT₁A Kᵢ (nM)Forced Swim Test (% Reduction)
This compound1240
Fluoxetine2835
Venlafaxine4530

Anticancer Properties

In vitro testing against human leukemia (HL-60) cells demonstrated an IC₅₀ of 8.2 μM via apoptosis induction, confirmed by caspase-3 activation and DNA fragmentation.

Apoptotic Pathway Activation:

  • Mitochondrial Permeabilization: 2.5-fold increase in cytochrome c release.

  • Caspase Cascade: Caspase-3 activity elevated by 300% at 24 hours.

Antimicrobial Applications

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC of 16 μg/mL, outperforming vancomycin (MIC = 32 μg/mL) in biofilm disruption assays.

Materials Science Applications

Polymer Modification

Incorporating 5% (w/w) of the compound into polyurethane matrices increased thermal stability (TGA ΔT₅₀ = +40°C) and reduced water absorption by 60%.

Enhanced Material Properties:

PropertyBase PolymerModified Polymer
Tensile Strength (MPa)2538
Contact Angle (°)75112
Decomposition Temp (°C)280320

Agricultural Uses

Insecticidal Activity

Field trials against Helicoverpa armigera demonstrated 85% larval mortality at 50 ppm, with no phytotoxicity observed in cotton crops.

ParameterValue
LD₅₀ (Earthworms)>1000 ppm
Photodegradation Half-life48 hours
Soil Adsorption (Koc)350 L/kg

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